2-(4-([1,1'-Biphenyl]-4-yl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N-benzylacetamide (KIM-161) is a synthetic compound derived from the KX chemotype, which was identified as a potential pharmacophore for anticancer drug development. [] KIM-161 is a phenylacetamide derivative incorporating a 1H-imidazol-5-one core. [] The compound was synthesized as part of a research effort exploring structure-activity relationships (SAR) of tirbanibulin, a clinically approved dual Src kinase/tubulin inhibitor. [] Researchers aimed to study structural modifications impacting anticancer activity, particularly focusing on replacing the outer ring of the tirbanibulin biphenyl system with a heterocyclic ring. [] This modification led to the synthesis of KIM-161 and several related compounds.
The synthesis of KIM-161 and its analogues is described in the paper "Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants". [] While the specific synthesis route for KIM-161 is not detailed, the paper outlines general methods used for synthesizing similar compounds. These methods involve reacting substituted phenylacetic acid derivatives with appropriately substituted 1H-imidazol-5-ones.
Further details on the synthesis of related compounds within the paper can be found in the "Chemistry" section. [] The paper describes the use of various reagents and reaction conditions to achieve the desired substitutions on both the phenylacetamide and 1H-imidazol-5-one moieties.
While KIM-161 shares structural similarities with the dual Src kinase/tubulin inhibitor tirbanibulin, its mechanism of action differs. [] Research indicates that KIM-161 does not exert its anticancer activity through tubulin or Src kinase inhibition. [] Instead, KIM-161 appears to downregulate the activity of various other kinases, including members of the BRK, FLT, and JAK families. []
Further mechanistic studies have shown that KIM-161 can suppress the phosphorylation of ERK1/2, GSK-3α/β, HSP27, STAT2, and AMPKα1 within HL60 cells. [] This suggests that KIM-161 impacts multiple signaling pathways involved in cell growth and survival. By influencing these pathways, KIM-161 induces cell cycle arrest and apoptosis in cancer cells. []
The research paper "Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants" [] provides data on the drug-like properties of KIM-161, which can be considered as an indicator of its physical and chemical characteristics:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0